2-(Carbamoylamino)-2-phenylacetic acid
Overview
Description
2-(Carbamoylamino)-2-phenylacetic acid is an organic compound that belongs to the class of carbamoyl derivatives It is characterized by the presence of a carbamoyl group (-CONH2) attached to a phenylacetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Carbamoylamino)-2-phenylacetic acid typically involves the reaction of phenylacetic acid with urea under specific conditions. One common method includes the use of a catalyst such as hydrochloric acid to facilitate the reaction. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions: 2-(Carbamoylamino)-2-phenylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamoyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Phenylacetic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenylacetic acid derivatives.
Scientific Research Applications
2-(Carbamoylamino)-2-phenylacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which 2-(Carbamoylamino)-2-phenylacetic acid exerts its effects involves its interaction with specific molecular targets. The carbamoyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, making the compound a valuable tool in studying enzyme mechanisms and drug development.
Comparison with Similar Compounds
Phenylacetic acid: Lacks the carbamoyl group, making it less versatile in certain chemical reactions.
Carbamic acid derivatives: Share the carbamoyl group but differ in their backbone structure, leading to different chemical properties and applications.
Uniqueness: 2-(Carbamoylamino)-2-phenylacetic acid is unique due to the presence of both a phenylacetic acid backbone and a carbamoyl group. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research.
Properties
IUPAC Name |
2-(carbamoylamino)-2-phenylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c10-9(14)11-7(8(12)13)6-4-2-1-3-5-6/h1-5,7H,(H,12,13)(H3,10,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIOUOHDKHHZWIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30403944 | |
Record name | 2-(carbamoylamino)-2-phenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30403944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5616-20-6 | |
Record name | 2-(carbamoylamino)-2-phenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30403944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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